

A Comprehensive Technical Guide to Sodium Phosphate Dibasic Dodecahydrate for Scientific Research

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Compound of Interest		
Compound Name:	Sodium phosphate dibasic	
	dodecahydrate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **sodium phosphate dibasic dodecahydrate**, a crucial reagent in a multitude of scientific applications. This document details its chemical synonyms, physical and chemical properties, and provides detailed protocols for its use in key laboratory procedures. Furthermore, it elucidates its role in cellular signaling pathways and experimental workflows, supported by clear visualizations to facilitate understanding and application in research and development.

Chemical Synonyms and Identification

Sodium phosphate dibasic dodecahydrate is known by a variety of names in scientific literature and commercial products. A comprehensive list of synonyms is provided in Table 1 to aid in its identification.

Table 1: Synonyms for Sodium Phosphate Dibasic Dodecahydrate[1][2][3][4][5][6][7][8][9]



Synonym	Source/Context	
Disodium hydrogen phosphate dodecahydrate	IUPAC Name	
Sodium hydrogenphosphate dodecahydrate	Common Chemical Name	
di-Sodium hydrogen phosphate dodecahydrate	Common Chemical Name	
Disodium phosphate dodecahydrate	Common Laboratory Name	
Sodium phosphate, dibasic, dodecahydrate	Common Laboratory Name	
sec-Sodium phosphate	Abbreviation	
Phosphoric acid, disodium salt, dodecahydrate	Chemical Abstracts Service (CAS) Name	
E1W4N241FO	UNII Code	
10039-32-4	CAS Registry Number	

Physicochemical Properties

Understanding the physicochemical properties of **sodium phosphate dibasic dodecahydrate** is essential for its proper handling, storage, and application in experimental work. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Properties of **Sodium Phosphate Dibasic Dodecahydrate**[1][2][10] [11]



Property	Value
Molecular Formula	Na ₂ HPO ₄ ·12H ₂ O
Molecular Weight	358.14 g/mol
Appearance	Colorless or white crystalline solid
Solubility in Water	218 g/L at 20 °C
pH of a 5% solution (w/v)	9.0 - 9.3 at 20 °C
Density	1.52 g/cm³ at 20 °C
Melting Point	35 °C (loses water of crystallization)

Key Experimental Protocols

Sodium phosphate dibasic dodecahydrate is a cornerstone of many fundamental laboratory techniques, primarily due to its buffering capacity around physiological pH. Detailed methodologies for its use in the preparation of Phosphate-Buffered Saline (PBS) and in a standard enzyme assay are provided below.

Preparation of 1X Phosphate-Buffered Saline (PBS)

Phosphate-Buffered Saline is an isotonic buffer solution commonly used in biological research for cell washing, protein dilution, and various immunoassays.

Materials:

- Sodium phosphate dibasic dodecahydrate (Na₂HPO₄·12H₂O)
- Sodium chloride (NaCl)
- Potassium chloride (KCI)
- Potassium phosphate monobasic (KH₂PO₄)
- Distilled or deionized water
- pH meter



- · Graduated cylinders and beakers
- Stir plate and stir bar

Procedure:[3][6][9][12]

- To prepare 1 liter of 1X PBS, start with 800 mL of distilled water in a suitable container.
- Add the following reagents to the water and stir until completely dissolved:
 - 8 g of Sodium chloride (NaCl)
 - 0.2 g of Potassium chloride (KCl)
 - 2.9 g of Sodium phosphate dibasic dodecahydrate (Na₂HPO₄·12H₂O)
 - 0.24 g of Potassium phosphate monobasic (KH₂PO₄)
- Adjust the pH of the solution to 7.4 using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as needed. Monitor the pH using a calibrated pH meter.
- Once the desired pH is achieved, add distilled water to bring the final volume to 1 liter.
- Sterilize the solution by autoclaving for 20 minutes at 121°C.
- Store the prepared 1X PBS at room temperature.

Alkaline Phosphatase Enzyme Assay

This protocol describes a colorimetric assay for determining the activity of alkaline phosphatase, where the buffer system is crucial for maintaining the optimal pH for enzyme function.

Materials:

- Sodium phosphate dibasic dodecahydrate (Na2HPO4·12H2O)
- p-Nitrophenyl phosphate (pNPP) substrate solution



- Alkaline phosphatase enzyme solution
- Spectrophotometer
- 96-well microplate
- Incubator

Procedure:[10]

- Prepare the 0.1 M Sodium Phosphate Buffer (pH 11.5):
 - Dissolve an appropriate amount of sodium phosphate dibasic dodecahydrate in deionized water.
 - Adjust the pH to 11.5 by the slow addition of 1 M NaOH while monitoring with a calibrated pH meter.
 - Bring the final volume to the desired concentration.
- Prepare the reaction mixture: In each well of a 96-well microplate, add 180 μL of the 0.1 M
 Sodium Phosphate Buffer (pH 11.5).
- Add the substrate: To each well, add 10 μL of the pNPP substrate solution.
- Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the correct temperature.
- Initiate the reaction: Add 10 μ L of the alkaline phosphatase enzyme solution to each well. For a blank control, add 10 μ L of the buffer instead of the enzyme.
- Incubate: Incubate the plate at 37°C for 15-30 minutes. The reaction will produce a yellow product (p-nitrophenol).
- Measure absorbance: Measure the absorbance of each well at 405 nm using a spectrophotometer.



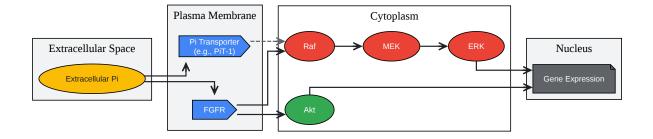
 Calculate enzyme activity: The rate of p-nitrophenol formation is proportional to the alkaline phosphatase activity.

Role in Signaling Pathways and Experimental Workflows

Beyond its role as a simple buffer, inorganic phosphate (Pi), for which sodium phosphate dibasic is a source, is a critical signaling molecule that can influence cellular processes.

Phosphate-Mediated Cellular Signaling

Extracellular inorganic phosphate can act as a signaling molecule, influencing key cellular pathways such as the Raf/MEK/ERK and Akt pathways.[1][13][14] This signaling is crucial in various physiological and pathological processes. An overview of this signaling cascade is presented in the diagram below.



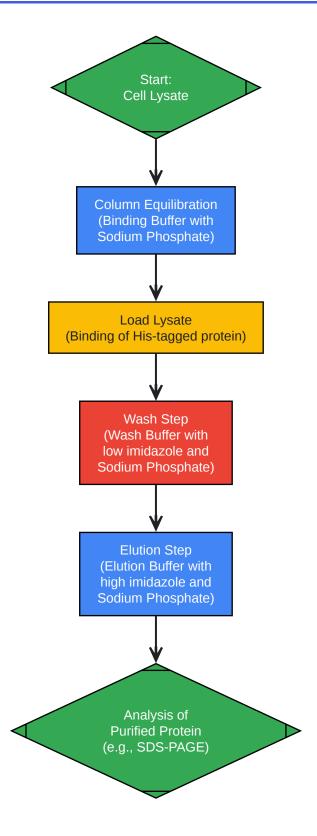
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Caption: Phosphate-induced activation of intracellular signaling pathways.

Experimental Workflow: His-tagged Protein Purification

Sodium phosphate is a key component of buffers used in immobilized metal affinity chromatography (IMAC) for the purification of His-tagged proteins. The workflow ensures the stability of the protein and facilitates its binding to and elution from the chromatography resin.





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Caption: Workflow for His-tagged protein purification using IMAC.



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